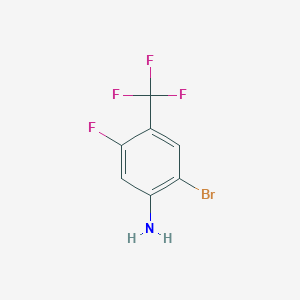

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYWKQKBKNKSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239463-37-6 | |

| Record name | 2-bromo-5-fluoro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline: A Technical Guide

Introduction

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of a wide range of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The strategic placement of bromo, fluoro, and trifluoromethyl substituents on the aniline scaffold imparts unique physicochemical properties to its derivatives, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of a viable synthetic route to this important intermediate, offering in-depth procedural details and a discussion of the underlying chemical principles for researchers, scientists, and professionals in drug development.

Strategic Analysis of Synthetic Pathways

The synthesis of polysubstituted anilines such as 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline requires careful consideration of the directing effects of the existing substituents and the judicious choice of reagents to achieve the desired regioselectivity. Two primary retrosynthetic approaches are considered here, both commencing from commercially available starting materials.

Primary Recommended Pathway: Electrophilic Bromination of a Key Intermediate

This approach leverages the synthesis of the key intermediate, 4-fluoro-3-(trifluoromethyl)aniline, followed by a regioselective bromination. This pathway is favored due to the predictable directing effects of the amino and trifluoromethyl groups.

Alternative Pathway: Multi-step Synthesis from a Halogenated Benzotrifluoride

An alternative route begins with a substituted benzotrifluoride, introducing the amino functionality at a later stage. While potentially longer, this pathway can be advantageous depending on the availability and cost of the starting materials.

Primary Recommended Synthetic Route

The recommended pathway is a two-step process starting from 4-fluoro-3-(trifluoromethyl)aniline.

Figure 1: Primary synthetic pathway to 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline.

Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)aniline

The synthesis of the key intermediate, 4-fluoro-3-(trifluoromethyl)aniline, can be achieved via a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene.[1]

-

Nitration: 1-chloro-2-(trifluoromethyl)benzene is nitrated to introduce a nitro group onto the aromatic ring.

-

Hydrogenation Reduction: The resulting nitro compound is then reduced to the corresponding aniline.[1]

-

Halogen Exchange (Optional): If starting from a different halogenated precursor, a halogen exchange reaction may be necessary.

Step 2: Regioselective Bromination of 4-Fluoro-3-(trifluoromethyl)aniline

The amino group in 4-fluoro-3-(trifluoromethyl)aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The trifluoromethyl group is a deactivating group and a meta-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The combined directing effects of these substituents favor the introduction of the bromine atom at the position ortho to the amino group and meta to the trifluoromethyl group.

This protocol describes a reliable method for the regioselective bromination of 4-fluoro-3-(trifluoromethyl)aniline using N-bromosuccinimide.

Materials:

-

4-Fluoro-3-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline.

| Parameter | Value/Condition |

| Substrate | 4-Fluoro-3-(trifluoromethyl)aniline |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (ACN) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Reported Yield | High |

Alternative Synthetic Route

An alternative pathway involves the introduction of the amino group at a later stage, starting from a halogenated and trifluoromethylated benzene derivative.

Figure 2: Alternative synthetic pathway to 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline.

Step 1: Nitration of 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene

The starting material, 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene, is subjected to electrophilic nitration. The trifluoromethyl group is a meta-director, while the bromo and fluoro groups are ortho-, para-directors. The directing effects and the steric hindrance will influence the position of the incoming nitro group.

Materials:

-

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.

-

Slowly add 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene to the sulfuric acid with stirring.

-

Add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the resulting mixture with dichloromethane (3 x).

-

Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-5-fluoro-2-nitro-1-(trifluoromethyl)benzene.

Step 2: Reduction of the Nitro Group

The nitro group of 4-Bromo-5-fluoro-2-nitro-1-(trifluoromethyl)benzene is then reduced to an amino group to yield the final product. Several methods can be employed for this reduction, with catalytic hydrogenation or reduction with metals in acidic media being common choices.[2]

This method is often preferred for its mild conditions and tolerance of other functional groups.

Materials:

-

4-Bromo-5-fluoro-2-nitro-1-(trifluoromethyl)benzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

Procedure:

-

In a round-bottom flask, prepare a solution of 4-Bromo-5-fluoro-2-nitro-1-(trifluoromethyl)benzene in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the solution.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

| Parameter | Value/Condition |

| Substrate | 4-Bromo-5-fluoro-2-nitro-1-(trifluoromethyl)benzene |

| Reagents | Iron powder (Fe), Ammonium chloride (NH₄Cl) |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Reported Yield | Good to High |

Conclusion

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline can be effectively achieved through a regioselective bromination of 4-fluoro-3-(trifluoromethyl)aniline. This primary route is efficient and relies on well-established organic transformations. The alternative route, involving nitration followed by reduction, provides a viable option depending on the availability of starting materials. The protocols detailed in this guide are robust and can be adapted for various scales of production. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P

- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google P

-

Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. [Link]

-

Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC - NIH. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. [Link]

-

Scheme 1. Trifluoromethylation of aniline in DMF. | Download Scientific Diagram - ResearchGate. [Link]

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]

-

16.3: Other Aromatic Substitutions - Chemistry LibreTexts. [Link]

-

Trifluoromethylarylation of anilines using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H. [Link]

-

Nitro Reduction - Common Conditions. [Link]

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P

-

WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE - WIPO Patentscope. [Link]

-

The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University. [Link]

-

Sandmeyer Trifluoromethylation - Organic Chemistry Portal. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google P

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [Link]

-

1-Bromo-2,3,5,6-tetra-fluoro-4-nitro-benzene - PubMed. [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Solubility in Synthesis and Formulation

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is a substituted aniline derivative with a molecular structure that suggests its utility as a building block in the synthesis of complex organic molecules.[1][2] The strategic placement of bromo, fluoro, and trifluoromethyl groups on the aniline scaffold can significantly influence the physicochemical and biological properties of the resulting compounds.[3][4] In any chemical process, understanding the solubility of a starting material is paramount. It dictates the choice of reaction solvents, influences reaction kinetics and yields, and is a critical parameter in purification and formulation development.[5]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept. Let's analyze the structure of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline to predict its solubility.

Molecular Structure:

Caption: Molecular structure of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline.

Analysis of Functional Groups and their Influence:

-

Aniline Core: The fundamental aniline structure provides a degree of polarity due to the amino group, which can participate in hydrogen bonding.[6][7] However, the bulky phenyl ring is hydrophobic. Aniline itself is soluble in many common organic solvents such as ethanol, ether, and benzene.[8]

-

Halogen Substituents (Bromo and Fluoro): The presence of bromine and fluorine atoms increases the molecule's polarity and its ability to engage in dipole-dipole interactions. However, halogenated compounds, particularly those with multiple halogens, can exhibit reduced solubility in very polar solvents like water.[9]

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is highly electronegative and electron-withdrawing. It significantly impacts the electronic properties of the aromatic ring and can increase the lipophilicity of the molecule. The incorporation of fluorine can sometimes lead to increased solubility in organic solvents due to weak intermolecular interactions.[4]

Predicted Solubility:

Based on this analysis, 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is expected to exhibit good solubility in a range of common organic solvents. A related compound, 2-Bromo-5-(trifluoromethoxy)aniline, is noted to have good solubility in various organic solvents, which supports this prediction.[10]

Table 1: Predicted Solubility of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents will effectively solvate the polar aniline and halogen functionalities. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the alcohols can interact with the amino group of the aniline. |

| Non-polar Aprotic | Toluene, Hexanes, Dichloromethane (DCM), Chloroform | Moderate to Low | The hydrophobic aromatic ring and trifluoromethyl group will favor interaction with these solvents. Solubility is expected to be lower in highly non-polar solvents like hexanes. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline.

Materials and Equipment:

-

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline to a known volume of each selected solvent in a series of vials. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid. This step is crucial for separating the saturated solution from the excess solute.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Practical Implications for Drug Development and Organic Synthesis

A comprehensive understanding of the solubility of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is critical for its effective utilization:

-

Reaction Optimization: The choice of a suitable reaction solvent is often dictated by the solubility of the reactants. Poor solubility can lead to slow reaction rates and incomplete conversions.

-

Purification: Solubility data is essential for developing efficient purification strategies, such as recrystallization or chromatography.

-

Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and the feasibility of different dosage forms.

-

Process Safety: Understanding the solubility of a compound in various solvents is also important for assessing potential hazards and developing safe handling procedures.

Conclusion

While direct, published quantitative solubility data for 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is scarce, a theoretical analysis based on its molecular structure provides valuable predictive insights. The compound is anticipated to be soluble in a range of common organic solvents, particularly polar aprotic and polar protic solvents. For researchers and developers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. The systematic determination and application of this solubility data will undoubtedly facilitate the efficient and safe use of this important chemical intermediate in both research and industrial settings.

References

- Vertex AI Search. (n.d.). Aniline - Solubility of Things.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)aniline 97.

- Chem-Impex. (n.d.). 2-Bromo-5-(trifluoromethoxy)aniline.

- Mustafin, A. G., et al. (2021).

- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)aniline 97.

- ChemicalBook. (2022). The Solubility of Aniline.

- Moldb. (n.d.). 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

- Fluorochem. (n.d.). 2-BROMO-4-FLUORO-5-(TRIFLUOROMETHOXY)ANILINE.

- PubChem. (n.d.). 2-Bromo-5-(trifluoromethoxy)aniline.

- PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- MDPI. (n.d.).

- Chemistry Stack Exchange. (2014).

- PubMed. (n.d.). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry.

- National Institutes of Health. (n.d.).

- University of Calgary. (2023). Solubility of Organic Compounds.

- The Journal of Organic Chemistry. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)

- Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.

- ResearchGate. (2020).

Sources

- 1. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. collectionscanada.ca [collectionscanada.ca]

- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemimpex.com [chemimpex.com]

The Fluorine Effect: A Technical Guide to Trifluoromethyl-Substituted Anilines

Topic: Electronic Properties of Trifluoromethyl-Substituted Anilines Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

In the high-stakes arena of drug design and materials science, the trifluoromethyl (-CF

Part 1: The Electronic Landscape

The introduction of a -CF

The Dual-Vector Withdrawal Mechanism

To understand the reactivity of these anilines, one must decouple the two primary electronic vectors at play:

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a powerful

-bond withdrawal.[1][2] This pulls electron density away from the aromatic ring and, crucially, away from the nitrogen lone pair.[1][2] -

Negative Hyperconjugation: Unlike nitro groups, -CF

does not withdraw electrons via traditional

Positional Influence (The Hammett Correlation)

The position of the -CF

The higher value for the para position indicates a stronger total electron-withdrawing influence compared to the meta position, primarily because the inductive and hyperconjugative vectors align more effectively across the conjugated system.[1][2]

Visualization of Electronic Vectors

The following diagram illustrates the directional pull of electron density in para-trifluoromethylaniline.

Caption: Vector analysis showing the opposing resonance donation of the amine and the strong withdrawal of the -CF3 group.

Part 2: Quantitative Structure-Property Relationships (QSPR)[1]

For the medicinal chemist, the shift in pKa is the most critical parameter.[1][2] The -CF

Comparative Basicity and Lipophilicity

The table below aggregates experimental and predicted data to showcase the "Fluorine Effect." Note the precipitous drop in pKa compared to unsubstituted aniline.[1][2]

| Compound | Structure | pKa (Conjugate Acid) | LogP (Lipophilicity) | Electronic Character |

| Aniline | Ph-NH | 4.60 | 0.90 | Reference Standard |

| 2-(Trifluoromethyl)aniline | Ortho-isomer | ~1.10 | 2.32 | Weakest Base. Steric inhibition of resonance + strong inductive effect. |

| 3-(Trifluoromethyl)aniline | Meta-isomer | 3.49 | 2.16 | Moderate withdrawal. Inductive effect dominates; resonance is decoupled. |

| 4-(Trifluoromethyl)aniline | Para-isomer | 2.45 | 2.40 | Strong withdrawal via -I and hyperconjugation vectors. |

Key Insight: The ortho isomer is significantly less basic than the others.[1][2] This is due to the "Ortho Effect," where the bulky -CF

Part 3: Synthetic Methodologies

Synthesizing trifluoromethyl anilines requires care to prevent defluorination or over-reduction.[1][2] The industry-standard approach involves the catalytic hydrogenation of nitrobenzotrifluorides.[1][2]

Protocol: Catalytic Hydrogenation of 4-Nitrobenzotrifluoride

Note: This protocol assumes a standard laboratory scale (10-50 mmol).[1]

Reagents:

-

Substrate: 4-Nitrobenzotrifluoride[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to minimize ignition risk).[1][2]

-

Hydrogen Source: H

gas (balloon or low-pressure shaker).[1][2]

Workflow Diagram:

Caption: Step-by-step hydrogenation workflow emphasizing safety during catalyst handling.

Critical Control Points:

-

Catalyst Safety: Dry Pd/C is pyrophoric.[1][2] Always use wet catalyst and maintain an inert blanket (Nitrogen/Argon) before introducing Hydrogen.[1][2]

-

Monitoring: Monitor the reaction closely. While C-F bonds are generally stable, prolonged exposure to Pd/H

at high temperatures can lead to hydrodefluorination (loss of F), yielding aniline impurities.[1][2]

Part 4: Spectroscopic Characterization[2]

Characterization of these compounds relies heavily on

F NMR Signatures

The -CF

H NMR Features

-

Amine Protons (-NH

): Broad singlet, typically -

Aromatic Protons: The strong EWG nature of -CF

deshields the ring protons, shifting them downfield compared to unsubstituted aniline.[1][2]

Part 5: Application in Drug Design

The electronic properties detailed above are directly responsible for the utility of trifluoromethyl anilines in medicinal chemistry.[1][2]

-

Metabolic Blocking: The high strength of the C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the substituted position.[1][2] Placing a -CF

group at the para position prevents P450-mediated hydroxylation, extending the half-life ( -

Bioisosterism: The -CF

group is often used as a bioisostere for an isopropyl group or a chlorine atom, but with significantly different electronic consequences.[1][2] -

Binding Affinity: The electron-poor ring is less prone to oxidation but can engage in specific

-

References

-

PubChem. (2025).[1][2][5] 4-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine.[1][2] [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[1][2] [Link]

-

Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Referenced for general 19F shift ranges).

Sources

- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline

Executive Summary

This application note details the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions using 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline as the electrophile. This substrate presents a dual challenge in organic synthesis:

-

Steric/Coordinative Hindrance: The free amino group (

) located ortho to the bromine atom can coordinate to the Palladium center, potentially poisoning the catalyst or promoting dehalogenation pathways over the desired coupling. -

Electronic Deactivation: While the electron-withdrawing Trifluoromethyl (

) and Fluoro (

This guide moves beyond traditional

Chemo-Physical Analysis & Mechanistic Strategy

Substrate Analysis

| Feature | Structural Position | Chemical Impact on Coupling |

| Bromine ( | C2 (Ortho) | Primary reactive handle. Sterically crowded by |

| Amino ( | C1 | Critical Risk: Can act as a competitive ligand for Pd(II), forming stable |

| Trifluoromethyl ( | C4 (Para) | Strong EWG ( |

| Fluorine ( | C5 (Meta) | Inductive EWG. Modulates pKa of the aniline, making the |

The "Ortho-Effect" Solution

Standard phosphine ligands (e.g.,

-

Mechanism: The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the aniline nitrogen while facilitating the entry of the flat boronic acid for transmetalation.

-

Catalyst Choice: XPhos Pd G3 (Generation 3 Precatalyst). This precatalyst activates rapidly at room temperature or mild heat, releasing the active

species without requiring an induction period or excess ligand.

Experimental Protocol (Standard Operating Procedure)

Materials & Reagents[1][2][3]

-

Electrophile: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 equiv)

-

Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

-

Alternative:

(2 mol%) + XPhos (4 mol%)

-

-

Base:

(2.0 - 3.0 equiv, 0.5M aqueous solution or finely ground solid) -

Solvent: 1,4-Dioxane or THF (Degassed)

-

Temperature: 60°C - 80°C

Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

-

Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Charging (Glovebox or Schlenk Line)

-

Add 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 mmol, 258 mg).

-

Add Aryl Boronic Acid (1.2 mmol).

-

Add XPhos Pd G3 (0.02 mmol, ~17 mg).

-

Note: If using the G3 precatalyst, it is air-stable and can be weighed on the bench, but purging is still recommended.

-

-

Seal the vial with a septum cap.

Step 3: Solvent & Base Addition

-

Evacuate and backfill the vial with Argon (3 cycles).

-

Inject 1,4-Dioxane (4.0 mL) via syringe.

-

Inject 0.5 M

(aq) (4.0 mL, 2.0 mmol).-

Note: A biphasic solvent system (1:1 Organic:Aqueous) is crucial for dissolving inorganic bases and scavenging the bromide leaving group.

-

Step 4: Reaction & Monitoring

-

Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ RPM) to ensure phase mixing.

-

Monitor: Check by LC-MS or TLC at 1 hour.

-

Expected Rf: The product is usually less polar than the starting aniline (if coupling with a non-polar aryl).

-

Target: >95% conversion of the bromide.

-

-

Reaction time is typically 2 to 4 hours .

Step 5: Work-up

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate layers.[1] Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over

, filter, and concentrate.

Step 6: Purification

-

Purify via Flash Column Chromatography (

).-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

-

Note: The free amine can streak on silica. Pre-treat the column with 1% Triethylamine if streaking occurs.

-

Visualizing the Workflow

Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the competition between the productive coupling cycle and the non-productive amine coordination.

Figure 1: Catalytic cycle highlighting the risk of amine coordination (Red) and the productive pathway (Green/Yellow) enabled by bulky ligands.[1]

Optimization Decision Tree

If the standard protocol yields <50%, follow this logic:

Figure 2: Troubleshooting logic flow for optimizing the coupling reaction.

Troubleshooting & "Self-Validating" Controls

To ensure the protocol is working correctly, run these controls:

| Issue | Observation | Root Cause | Corrective Action |

| No Reaction | SM recovered unchanged. | Oxidative addition failure due to steric bulk. | Switch to Pd-PEPPSI-IPr catalyst (highly active for sterics). Increase temp to 100°C. |

| Protodehalogenation | Mass = [M-Br+H]. Aniline with H instead of Ar. | Hydride source present or transmetalation too slow. | Ensure solvent is anhydrous (if using organic base). Switch base to CsF or |

| Homocoupling | Ar-Ar dimer detected. | Oxidative coupling of boronic acid. | Degas solvents thoroughly ( |

| Black Precipitate | "Pd Black" formation early. | Catalyst decomposition (Ligand dissociation). | Add excess ligand (e.g., 1 mol% Pd, 2 mol% XPhos). Lower temperature. |

Safety & Handling

-

Fluorine Content: While the C-F bonds are generally stable in Suzuki conditions, high temperatures (>120°C) with strong bases could theoretically trigger

of the Fluorine. Keep temperature <100°C. -

Toxicity: Trifluoromethyl anilines are potential skin irritants and may have specific organ toxicity.[2] Handle only in a fume hood.

-

Waste: Aqueous waste will contain Palladium and Fluorinated organics. Segregate according to halogenated waste protocols.

References

-

Ortho-Substituted Aniline Coupling

- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Source: RSC Advances, 2024.

-

URL:[Link] (Verified via Search Result 1.4)

- Ligand Selection (XPhos/SPhos): Title: Universal 3rd Generation Buchwald Precatalysts. Source: Sigma-Aldrich / Merck Technical Guides.

-

General Mechanism & Review

-

Compound Safety Data

- Title: 4-Bromo-2-(trifluoromethyl)aniline (Analogous Structure Safety).

-

Source: PubChem.

-

URL:[Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the design of novel molecular entities with precisely tuned properties is paramount. Fluorinated organic compounds are of particular interest, as the incorporation of fluorine atoms can dramatically alter key parameters such as metabolic stability, lipophilicity, and binding affinity.[1][2] The substrate, 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline , represents a highly valuable and versatile building block for complex molecular synthesis.

This aniline derivative is strategically functionalized with three key features that dictate its reactivity and utility:

-

A Bromine Atom (Br) at the 2-position: This serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

-

Strong Electron-Withdrawing Groups (EWG): The presence of both a fluorine atom at the 5-position and a trifluoromethyl (CF₃) group at the 4-position significantly lowers the electron density of the aromatic ring. This electronic deficit activates the C-Br bond, making it highly susceptible to the initial oxidative addition step in palladium catalytic cycles, often leading to enhanced reaction rates and yields.[4]

-

An Aniline Moiety (-NH₂): The primary amine group provides a nucleophilic site for subsequent functionalization (e.g., amidation, alkylation) and is a common pharmacophore in bioactive molecules. Its presence, ortho to the bromine, necessitates careful optimization to prevent interference with the catalyst.[5]

This guide provides a detailed examination of the reactivity of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will delve into the mechanistic rationale behind protocol design, provide step-by-step experimental procedures, and present comparative data to empower researchers in drug discovery and chemical development to effectively utilize this powerful synthetic intermediate.

General Experimental Workflow

Successful palladium-catalyzed cross-coupling reactions hinge on the rigorous exclusion of oxygen, which can oxidatively deactivate the active Pd(0) catalyst. The following workflow represents a best-practice approach for setting up these sensitive reactions.

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely utilized method for constructing carbon-carbon bonds between an organohalide and an organoboron species, such as a boronic acid or its ester.[6] For 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline, this reaction enables the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the 2-position, creating complex biaryl aniline structures that are prevalent in pharmaceuticals.[5][7]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the electron-deficient C-Br bond of our substrate to a Pd(0) species. This is typically the rate-determining step and is facilitated by the strong EWGs on the aniline ring.[4] The subsequent transmetalation with the boronic acid (activated by a base) and final reductive elimination yield the coupled product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This generalized protocol is based on established procedures for electron-deficient aryl bromides and serves as an excellent starting point for optimization.[4][6]

-

Materials:

-

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq.)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

-

-

Step-by-Step Procedure:

-

To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline, the arylboronic acid, and the base.

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.

-

Add the degassed solvent mixture via syringe.

-

Add the palladium catalyst to the stirring mixture. For solid catalysts, this can be done under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aniline.

-

-

Causality and Optimization:

-

Catalyst/Ligand: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more sterically hindered or complex partners, a catalyst with a more sophisticated ligand like dppf (in Pd(dppf)Cl₂) can improve efficiency by promoting the reductive elimination step.

-

Base: K₂CO₃ is a standard base, but for challenging couplings or those prone to boronic acid decomposition, the stronger, non-nucleophilic base K₃PO₄ can be more effective. The base is crucial for activating the boronic acid for transmetalation.

-

Solvent: A mixed aqueous system is typical for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.

-

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, reacting an aryl halide with an amine.[8] While our substrate is already an aniline, this reaction is invaluable for synthesizing diarylamines or alkyl-aryl amines by coupling the C-Br bond with another amine. This creates complex scaffolds for pharmaceuticals and organic electronic materials.[8]

Mechanistic Rationale

The mechanism shares similarities with the Suzuki coupling, beginning with the oxidative addition of the aryl bromide to Pd(0). The key difference lies in the subsequent steps: the amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. The final C-N bond is formed via reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging reductive elimination step.[9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol uses a modern, air-stable precatalyst and a specialized ligand, which are often required for efficient C-N coupling.[8][10]

-

Materials:

-

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 eq.)

-

Primary or Secondary Amine (1.2 - 2.0 eq.)

-

Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Palladacycle Precatalyst (1-2 mol%)

-

Ligand: A bulky biarylphosphine such as RuPhos or XPhos (2-4 mol%)

-

Base: NaOt-Bu or LHMDS (1.5 - 2.5 eq.)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

-

-

Step-by-Step Procedure:

-

Inside a glovebox, or using Schlenk techniques, add the base, palladium precatalyst, and ligand to a dry reaction vessel.

-

Add the 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline and a stir bar.

-

Add the anhydrous solvent, followed by the liquid amine coupling partner via syringe.

-

Seal the vessel and bring it out of the glovebox.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction's progress. These reactions can be rapid, often reaching completion in 1-12 hours.

-

After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and perform a standard aqueous workup as described in Protocol 1.

-

Purify the crude product by flash column chromatography.

-

-

Causality and Optimization:

-

Precatalyst/Ligand: The combination of Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (like RuPhos) is a classic system. The ligand stabilizes the Pd(0) species and, crucially, accelerates the rate of reductive elimination to form the C-N bond.[9] Using pre-formed palladacycle precatalysts can offer greater reliability and activity.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine once it has coordinated to the palladium center. Weaker bases are generally ineffective. For substrates with sensitive functional groups, LHMDS can sometimes offer better results.[10]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

-

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling reaction forges a C-C bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[11] This reaction provides direct access to aryl alkynes, which are versatile intermediates for synthesizing heterocycles, polymers, and complex natural products.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system. The palladium cycle is similar to those previously discussed. The crucial addition is a copper(I) co-catalyst (e.g., CuI). The copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-X species, transferring the alkynyl group to the palladium center, from which it reductively eliminates with the aryl group to form the product.[12]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol 3: Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines the classic and reliable copper-cocatalyzed Sonogashira reaction conditions.[13]

-

Materials:

-

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 eq.)

-

Terminal Alkyne (1.1 - 1.5 eq.)

-

Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) (3-10 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (used as solvent or co-solvent)

-

Solvent: THF or DMF

-

-

Step-by-Step Procedure:

-

To a dry Schlenk flask, add 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline, the palladium catalyst, and the copper(I) iodide.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N).

-

Degas the resulting solution by bubbling with inert gas for 15-20 minutes.

-

Add the terminal alkyne dropwise via syringe while stirring.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and perform a standard aqueous workup.

-

Purify the crude product by flash column chromatography.

-

-

Causality and Optimization:

-

Copper Co-catalyst: CuI is essential for the formation of the copper acetylide, which is the active nucleophile for transmetalation. While "copper-free" Sonogashira reactions exist, they often require specialized ligands and conditions.[14]

-

Base: An amine base like Et₃N serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as a solvent or co-solvent.

-

Temperature: Many Sonogashira couplings proceed efficiently at room temperature, which is advantageous for thermally sensitive substrates.

-

Summary of Reaction Conditions

The following table provides a comparative overview of typical starting conditions for the cross-coupling of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline. Researchers should note that optimization is often necessary for specific coupling partners.

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |

| Coupling Partner | Boronic Acid / Ester | Primary / Secondary Amine | Terminal Alkyne |

| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ + Ligand, Palladacycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Typical Ligand | PPh₃, dppf | XPhos, RuPhos, BrettPhos | PPh₃ |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS, K₃PO₄ | Et₃N, i-Pr₂NH |

| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Toluene, Dioxane (Anhydrous) | THF, DMF, Et₃N |

| Temperature | 80 - 100 °C | 90 - 110 °C | Room Temp. - 60 °C |

| Key Feature | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds | Forms C(sp²)-N bonds | Forms C(sp²)-C(sp) bonds |

Conclusion

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is a substrate of significant synthetic potential, engineered for reactivity in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of its fluoro and trifluoromethyl substituents activates the C-Br bond for facile oxidative addition, while its aniline functionality provides a key structural motif for biologically active compounds. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can effectively perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate a vast array of complex, highly functionalized molecules. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the application of this versatile building block in pioneering research and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem Scientific.

- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem Scientific.

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. BenchChem Scientific.

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2781. [Link]

-

Grushin, V. V., & Marshall, W. J. (2006). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 312(5780), 1634-1636. [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem Scientific.

- Guidechem. (n.d.). 2-Bromo-5-trifluoromethylaniline 454-79-5 wiki. Guidechem.

- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)

- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9. Ossila.com.

- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem Scientific.

- Chen, C., Wilcoxen, K., Strack, N., & McCarthy, J. R. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters, 40(5), 827–830.

-

White, A. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]

-

Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 9078–9087. [Link]

- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. BenchChem Scientific.

-

Gevorgyan, V., & Turlik, A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3849–3854. [Link]

-

Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(61), 15286-15290. [Link]

-

ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl pyridazin-3(2H)–one with chloro(methoxy)methane. ResearchGate. [Link]

-

So, C. M., & Kwong, F. Y. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Angewandte Chemie International Edition, 57(40), 13262-13266. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]

-

Velez, A. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 113-120. [Link]

Sources

- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline as a Strategic Building Block in Agrochemical Discovery

Executive Summary: The Fluorine Advantage

In modern agrochemical discovery, 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline represents a "privileged scaffold." Its value lies in the precise arrangement of its substituents, which address three critical challenges in pesticide design: metabolic stability, lipophilicity, and modular reactivity .

-

The

Group (Position 4): Significantly enhances lipophilicity ( -

The Fluorine Atom (Position 5): Modulates the pKa of the aniline and adjacent functional groups, often improving binding affinity to target enzymes (e.g., kinases or chitin synthase) via electrostatic interactions.

-

The Ortho-Bromo/Amino Motif (Positions 2 & 1): Provides a classic "ortho-functionalized" handle for cyclization reactions, allowing the rapid construction of heterocycles (indoles, quinazolines) or biaryl systems via cross-coupling.

Chemical Profile & Reactivity Matrix

The molecule features three distinct reactive handles that allow for orthogonal functionalization.

| Feature | Position | Electronic Nature | Primary Application |

| Primary Amine | C1 | Weakly Nucleophilic | Urea formation, Amide coupling, Buchwald-Hartwig amination. |

| Bromine | C2 (Ortho) | Electrophilic | Suzuki-Miyaura coupling, Sonogashira coupling, intramolecular cyclization. |

| Trifluoromethyl | C4 (Para) | Electron-Withdrawing | Increases oxidative stability; deactivates the ring toward electrophilic aromatic substitution. |

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and ortho-bromide handles.

Application Protocol A: Synthesis of Benzoylurea Insecticides

Context: Benzoylureas (e.g., Lufenuron, Hexaflumuron) are Insect Growth Regulators (IGRs) that inhibit chitin synthesis.[1] The 2,6-difluorobenzoyl moiety is a common pharmacophore. The electron-deficient nature of the 4-trifluoromethyl aniline requires specific conditions to ensure complete coupling.

Mechanistic Insight

The amine nitrogen in 2-bromo-5-fluoro-4-(trifluoromethyl)aniline is less nucleophilic than in unsubstituted anilines due to the strong electron-withdrawing effect of the para-CF

Experimental Protocol

Target: Synthesis of N-(2,6-difluorobenzoyl)-N'-[(2-bromo-5-fluoro-4-trifluoromethyl)phenyl]urea.

Reagents:

-

Substrate: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 eq)

-

Reagent: 2,6-Difluorobenzoyl isocyanate (1.1 eq) (Commercially available or prepared in situ)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

-

Atmosphere: Nitrogen (

)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Dissolve 10 mmol of the aniline substrate in 20 mL of anhydrous toluene. Ensure the system is under a positive pressure of nitrogen.

-

Addition: Add 11 mmol (1.1 eq) of 2,6-difluorobenzoyl isocyanate dropwise via syringe at room temperature.

-

Note: If the isocyanate is solid, dissolve it in minimal toluene before addition.

-

-

Reaction: Stir the mixture at room temperature for 2 hours. If TLC indicates incomplete consumption of the aniline, heat to 50°C for an additional 1-2 hours.

-

Observation: A white precipitate (the urea product) typically forms as the reaction progresses.

-

-

Workup: Cool the mixture to 0°C. Filter the precipitate using a Buchner funnel.

-

Purification: Wash the filter cake with cold toluene (

mL) followed by cold hexane ( -

Drying: Dry the solid under vacuum at 40°C.

-

Analysis: Confirm structure via

H-NMR (look for two distinct urea protons, typically

Application Protocol B: Suzuki-Miyaura Cross-Coupling

Context: This reaction is fundamental for creating biaryl scaffolds found in SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The steric hindrance of the ortho-bromine combined with the electron-poor ring requires a robust catalytic system.

Mechanistic Insight

The oxidative addition of Pd(0) into the C-Br bond is generally facile. However, the ortho-amino group can coordinate to Palladium, potentially poisoning the catalyst. Using a bulky, electron-rich phosphine ligand (like SPhos or XPhos) prevents this coordination and facilitates the transmetallation step.

Experimental Protocol

Target: C2-Arylation of the aniline scaffold.

Reagents:

-

Substrate: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)[2]

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Assembly: Add the aniline (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) to the vial.

-

Catalyst Addition: Add the Pd catalyst (3-5 mol%) last. Cap the vial immediately with a crimp cap containing a PTFE septum.

-

Reaction: Heat the block to 90°C with vigorous stirring for 12 hours.

-

Monitoring: Monitor by LC-MS.[2] The starting material peak (M+) should disappear, replaced by the biaryl product peak.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

-

Extraction: Separate the organic layer. Wash the aqueous layer twice with EtOAc. Combine organics and wash with brine.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Visualization

Caption: Optimized workflow for Suzuki-Miyaura coupling of sterically hindered haloanilines.

Health, Safety, and Environment (HSE)

Handling fluorinated anilines requires strict adherence to safety protocols due to potential toxicity and environmental persistence.

-

Acute Toxicity: Halogenated anilines can cause methemoglobinemia (interference with oxygen transport in blood).

-

Control: All handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.

-

-

Skin Absorption: The lipophilic

group enhances skin absorption.-

Control: Wear a Tyvek lab coat and face shield during large-scale handling.

-

-

Waste Disposal: Do not dispose of down the drain. Fluorinated organic waste must be segregated for high-temperature incineration to prevent PFAS-like environmental contamination.

References

-

Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.

-

Zhang, Z. J., et al. (2018).[3] Design, synthesis, fungicidal property and QSAR studies of novel β-carbolines containing urea, benzoylthiourea and benzoylurea. Pest Management Science.

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Ogawa, T., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Molecules.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)aniline. (Used for general safety data extrapolation).

Sources

Application Note: Optimized Sonogashira Coupling of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline

Executive Summary & Challenge Definition

The Substrate: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of MEK and Raf kinase inhibitors.

The Challenge: Successful alkynylation of this substrate requires navigating three competing chemical behaviors:

-

Electronic Activation: The presence of strong electron-withdrawing groups (EWGs)—specifically the

at the C4 position and -

The "Ortho-Effect": The primary amine (

) located ortho to the bromide presents a dual risk: catalyst poisoning via nitrogen coordination and spontaneous cyclization to form indoles (Larock-type synthesis). -

Acidity vs. Basicity: The para-

group increases the acidity of the aniline protons, necessitating careful base selection to avoid side reactions.

This guide details two distinct protocols: Method A for isolating the linear alkyne (preventing cyclization) and Method B for one-pot indole synthesis.

Mechanistic Logic & Substrate Analysis

To optimize conditions, we must visualize the electronic push-pull of the substrate.

Diagram 1: Substrate Electronics & Catalyst Interaction

This diagram illustrates how the specific substitution pattern influences the catalytic cycle.

Caption: Electronic and steric influences of substituents on the Sonogashira catalytic cycle.

Protocol A: Synthesis of Linear Alkynes (Cyclization Suppression)

Objective: Couple a terminal alkyne while maintaining the free aniline and preventing indole formation. Strategy: Use a mild base and lower temperature to kinetically favor cross-coupling over cyclization.

Reagents & Conditions Table

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role & Rationale |

| Catalyst | 0.03 (3 mol%) | Robust Pd(II) precatalyst. The | |

| Co-Catalyst | 0.015 (1.5 mol%) | Essential for transmetallation. Kept low to minimize homocoupling (Glaser). | |

| Base | 3.0 | Mild organic base. Strong enough to deprotonate the alkyne-Cu complex, but weak enough to minimize aniline deprotonation. | |

| Solvent | THF (Anhydrous) | N/A | Solubilizes the substrate; moderate polarity stabilizes the Pd intermediate without promoting rapid cyclization (unlike DMF). |

| Temperature | N/A | Critical: Keep mild. Temperatures |

Step-by-Step Procedure

-

Preparation: Oven-dry a 25 mL round-bottom flask and a magnetic stir bar. Cool under a stream of Argon.

-

Charging: Add 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 mmol),

(21 mg, 0.03 mmol), and -

Degassing: Cap the flask with a rubber septum. Evacuate and backfill with Argon three times. Note: Oxygen is the enemy of this reaction, promoting alkyne homocoupling.

-

Solvent Addition: Syringe in anhydrous THF (5 mL) and

(0.42 mL, 3.0 mmol). The solution should turn yellow/brown. -

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction: Stir at room temperature (

). Monitor by TLC/LCMS.-

Checkpoint: If conversion is <10% after 2 hours, warm to

. Do not exceed

-

-

Workup: Dilute with EtOAc, wash with saturated

(to remove Cu), then brine. Dry over

Protocol B: One-Pot Synthesis of 2-Substituted Indoles

Objective: Utilize the ortho-amino group to drive the reaction directly to the indole core. Strategy: Use a polar aprotic solvent and higher heat to promote the intramolecular nucleophilic attack of the nitrogen onto the coordinated alkyne.

Diagram 2: One-Pot Indole Workflow

Caption: Workflow for the cascade Sonogashira-Cyclization sequence.

Modified Conditions for Protocol B

-

Solvent: DMF (Dimethylformamide). The high boiling point and polarity facilitate the cyclization step.

-

Base:

(3.0 equiv). Inorganic bases are often superior for the cyclization step. -

Temperature: Start at

; ramp to

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Black Precipitate | Pd aggregation (catalyst death). | The electron-deficient ring makes the Pd-Ar species unstable. Increase ligand load (add 5 mol% free |

| Alkyne Homocoupling | Presence of Oxygen or excess Copper.[1] | Re-degas solvents vigorously. Use "Copper-Free" conditions (see Ref 4) using |

| Low Conversion | Aniline coordination. | The |

| Unexpected Cyclization | Temperature too high. | If trying to isolate the linear product, switch solvent to Toluene (non-polar) and keep T < |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][8] Angewandte Chemie International Edition. Link

-

Gottardo, C., et al. (2008).[2] Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. Canadian Journal of Chemistry. (Demonstrates effect of EWGs on oxidative addition). Link

-

Liang, Y., et al. (2006).[10][11] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[2][11] Journal of Organic Chemistry. Link

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. (Specifics on ortho-haloaniline cyclization). Link

Sources

- 1. Reaction Examples [cdb.ics.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 4. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Net oxidative addition of C(sp3)-F bonds to iridium via initial C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

"derivatization of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline for pharmaceutical synthesis"

Application Note: Strategic Derivatization of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline

Executive Summary

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline (CAS: 1066223-38-0) represents a "privileged scaffold" in modern medicinal chemistry. It combines three critical design elements: a primary amine for solubility and hydrogen bonding, a bromine handle for cross-coupling, and a fluoro/trifluoromethyl motif that modulates lipophilicity (LogP) and metabolic stability.

This guide moves beyond basic characterization to provide high-fidelity protocols for transforming this scaffold into complex pharmaceutical intermediates. We focus on overcoming the specific electronic challenges posed by the electron-deficient ring system.

Strategic Analysis: The "Push-Pull" Electronic Environment

To successfully derivatize this molecule, one must understand its electronic landscape. It is not a standard aniline; it is a highly electron-deficient system.

-

The Nucleophile (NH₂): The para-CF₃ and meta-F groups exert a strong electron-withdrawing effect (–I and –M effects). This significantly lowers the pKa of the anilinic nitrogen (estimated pKa ~2.5 vs. 4.6 for unsubstituted aniline), making it a poor nucleophile . Standard acylations require activated electrophiles (acid chlorides/anhydrides rather than esters).

-

The Electrophile (C-Br): Conversely, the electron-poor ring activates the C-Br bond for oxidative addition with transition metals (Pd, Ni). This makes the molecule an excellent substrate for Suzuki and Buchwald-Hartwig couplings, often proceeding faster than electron-rich analogs.

-

The Bystander (C-F): The C5-Fluorine is stable under standard cross-coupling conditions but can become a liability for SₙAr (Nucleophilic Aromatic Substitution) if harsh bases are used at high temperatures.

DOT Diagram 1: Reactivity & Functionalization Map

Caption: Functional map highlighting the divergent reactivity of the bromine and amine handles. Red indicates the primary site for carbon-carbon bond formation.

Module A: C-C Bond Formation (Unprotected Suzuki Coupling)

Traditionally, the amine is protected (e.g., Boc, Ac) before cross-coupling to prevent catalyst poisoning. However, for this electron-deficient aniline, the amine binds Pd poorly, allowing for direct, unprotected coupling .

Protocol 1: Direct Suzuki-Miyaura Coupling

-

Objective: Synthesis of 4-fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine derivatives.

-

Scale: 1.0 mmol

| Reagent | Equivalents | Amount | Role |

| Substrate | 1.0 | 258 mg | Electrophile |

| Aryl Boronic Acid | 1.2 | Var. | Nucleophile |

| Pd(dppf)Cl₂·DCM | 0.03 (3 mol%) | 24 mg | Catalyst |

| K₃PO₄ (anhydrous) | 3.0 | 636 mg | Base |

| 1,4-Dioxane/Water | 4:1 v/v | 10 mL | Solvent System |

Step-by-Step Methodology:

-

Setup: Charge a 25 mL Schlenk tube with the substrate, aryl boronic acid, K₃PO₄, and Pd(dppf)Cl₂.

-

Inerting: Evacuate and backfill with Argon three times. (Oxygen is the enemy of this catalytic cycle).

-

Solvation: Add degassed 1,4-dioxane and water via syringe.

-

Reaction: Seal and heat to 85°C for 4–6 hours. Monitor by LC-MS.

-

Checkpoint: The starting material (Rt ~ 4.2 min) should disappear. If conversion stalls, add 1 mol% catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: Fluorinated anilines often "streak" on silica. Pre-treat the column with 1% Et₃N in hexane to neutralize acidic sites.

-

Why this works: The use of K₃PO₄ (mildly basic) instead of Na₂CO₃ prevents potential defluorination or hydrolysis side reactions common with polyfluorinated aromatics.

Module B: Heterocycle Construction (Larock Indole Synthesis)

This is the highest-value transformation for this scaffold, converting it into a 5-(trifluoromethyl)-6-fluoroindole , a mimic of Tryptophan derivatives used in oncology.

Protocol 2: One-Pot Indole Annulation

-

Reaction Type: Heteroannulation

-

Key Reagent: Internal Alkyne (e.g., Diphenylacetylene or alkyl-aryl alkyne)

DOT Diagram 2: Larock Cyclization Workflow

Caption: Stepwise workflow for the Palladium-catalyzed Larock indole synthesis.

Detailed Procedure:

-

Reagent Prep: In a dry pressure vial, combine:

-

Substrate (1.0 eq)[1]

-

Internal Alkyne (1.2 eq)

-

LiCl (1.0 eq) - Critical Additive: LiCl facilitates the reduction of Pd(II) to Pd(0) and stabilizes the intermediate.

-

Na₂CO₃ (3.0 eq)

-

Pd(OAc)₂ (5 mol%)

-

Triphenylphosphine (10 mol%)

-

-

Solvent: Add anhydrous DMF (0.2 M concentration).

-

Execution: Heat to 100°C for 12 hours.

-

Purification: Dilute with water, extract with Et₂O. The product is often highly fluorescent under UV (254/365 nm).

Regioselectivity Note: The bulky CF₃ group at position 4 exerts steric pressure. If using an unsymmetrical alkyne (R-C≡C-R'), the larger R group will preferentially orient away from the aniline ring (position 2 of the indole), while the smaller group ends up at position 3.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion (Suzuki) | Pd poisoning by free amine. | Switch to Pd(OAc)₂/SPhos or XPhos Pd G2 . These bulky ligands prevent amine coordination. |

| Defluorination | Base too strong (e.g., tBuOK). | Switch to weaker bases like K₃PO₄ or CsF . |

| Protodebromination | Hydride source in solvent. | Ensure 1,4-dioxane is peroxide-free. Avoid alcohols (EtOH/MeOH) if reduction is observed. |

| Poor Solubility | High lipophilicity of CF₃.[2] | Use THF or 2-MeTHF instead of Toluene. |

Safety & Handling (E-E-A-T)

-